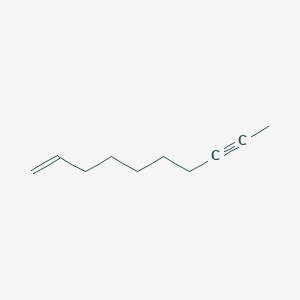![molecular formula C19H22OSi B12601925 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol CAS No. 918138-93-9](/img/structure/B12601925.png)
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is an organosilicon compound characterized by the presence of a silyl group (Si(CH₃)₂(C₆H₅)) attached to a pentynol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol typically involves the reaction of 3-(Dimethylphenylsilyl)propyl chloride with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation of phenylacetylene, allowing it to react with the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and resins
Mecanismo De Acción
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol involves its interaction with various molecular targets. The silyl group can act as a protecting group for alcohols, facilitating selective reactions in organic synthesis. Additionally, the compound can participate in catalytic cycles, where the silyl group stabilizes reaction intermediates, enhancing the efficiency of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Similar in structure but with a trimethylsilyl group instead of a dimethyl(phenyl)silyl group.
Triethylsilylacetylene: Contains a triethylsilyl group.
Tert-Butyldimethylsilylacetylene: Features a tert-butyldimethylsilyl group
Uniqueness
3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol is unique due to the presence of both a phenyl group and a silyl group, which imparts distinct chemical properties. The phenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
918138-93-9 |
|---|---|
Fórmula molecular |
C19H22OSi |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
3-[dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C19H22OSi/c1-4-19(20,16-15-17-11-7-5-8-12-17)21(2,3)18-13-9-6-10-14-18/h5-14,20H,4H2,1-3H3 |
Clave InChI |
TZILYYOKNRGIMS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#CC1=CC=CC=C1)(O)[Si](C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


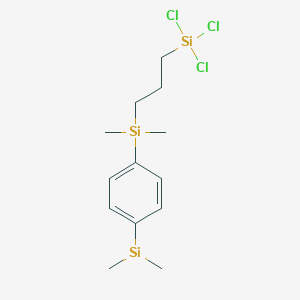
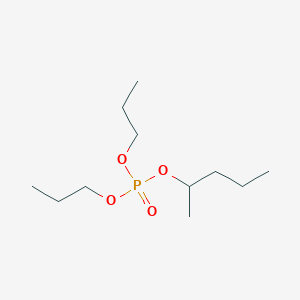
![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
![3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12601864.png)
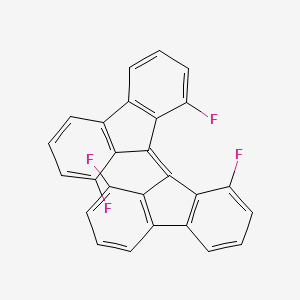
![[(Pentabromophenyl)methyl]phosphonic acid](/img/structure/B12601871.png)
![(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12601873.png)
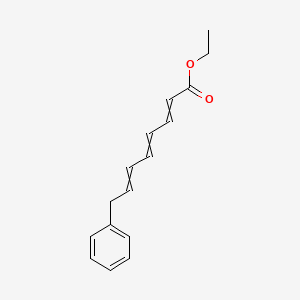
![[2-(2-Methylprop-2-en-1-yl)phenyl]methanol](/img/structure/B12601883.png)
![N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide](/img/structure/B12601885.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine](/img/structure/B12601887.png)
![3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B12601892.png)

